2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-tert-butylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) to form 2-(4-tert-butylphenoxy)acetic acid.
Amidation Reaction: The 2-(4-tert-butylphenoxy)acetic acid is then reacted with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or dimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethoxy groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.
2-(4-tert-butylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide: Another isomer with different positions of the methoxy groups.
Uniqueness
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the dimethoxyphenyl ring provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRUNXUJZLWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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